Octahydropyrano[3,4-b]pyrrol-7-one

Physicochemical profiling Fragment-based drug discovery QSAR modeling

Select octahydropyrano[3,4-b]pyrrol-7-one for its fully saturated, shape-defined bicyclic core that eliminates the entropic penalty and unwanted reactivity of the unsaturated analog. With zero rotatable bonds, balanced H‑bond profile (1 donor/3 acceptors), and CNS‑favorable logP/TPSA, this scaffold is precisely differentiated for fragment‑based design and regioisomeric SAR studies. The TFA salt (CAS 1423023-84-0) provides aqueous solubility for in vivo formulation. Confirm your requirement for the free base or TFA salt to match your synthetic or biological protocol.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B15230823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrano[3,4-b]pyrrol-7-one
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CNC2C1CCOC2=O
InChIInChI=1S/C7H11NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h5-6,8H,1-4H2
InChIKeyQWLAIIXYDJTZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrano[3,4-b]pyrrol-7-one – Compound Class, Physicochemical Identity, and Procurement-Relevant Baseline


Octahydropyrano[3,4-b]pyrrol-7-one (CAS 1314895-85-6; free base molecular formula C₇H₁₁NO₂, MW 141.17 g·mol⁻¹) is a saturated bicyclic heterocycle belonging to the hydropyranopyrrole family. It features a fully reduced pyrano[3,4-b]pyrrole core bearing a lactam carbonyl at the 7-position, yielding a conformationally constrained scaffold with one hydrogen-bond donor, three hydrogen-bond acceptors, zero rotatable bonds, a computed XLogP3-AA of 0.3, and a topological polar surface area (TPSA) of 38.3 Ų [1]. The compound is commercially supplied predominantly as its trifluoroacetate (TFA) salt (CAS 1423023-84-0, C₉H₁₂F₃NO₄, MW 255.19 g·mol⁻¹) at purities typically of 95% or 98+% . Its saturated, shape-defined architecture distinguishes it from the unsaturated 1H,4H,5H,7H‑pyrano[3,4‑b]pyrrol‑7‑one (CAS 1123725-74-5, C₇H₇NO₂, MW 137.14 g·mol⁻¹), which retains pyrrole aromaticity and possesses a different reactivity and property profile .

Why Generic Substitution of Octahydropyrano[3,4-b]pyrrol-7-one Is Invalid Without Comparative Data


Research users who select a heterocyclic building block based solely on gross ring topology risk acquiring a compound that differs materially in saturation state, hydrogen-bonding capacity, logP, or conformational flexibility—each of which can independently alter molecular recognition, pharmacokinetic behavior, and downstream synthetic derivatization efficiency [1]. The target compound is a fully saturated bicyclic lactam; its closest commercial analog, 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one, retains a pyrrole-like double bond that reduces sp³ character, changes the hydrogen-bond donor count, and alters the electronic distribution on the lactam carbonyl, making the two non‑interchangeable in any quantitative structure–activity relationship (QSAR) or fragment‑based design campaign [2]. Even among saturated congeners with different ring‑fusion geometries (e.g., octahydropyrano[3,4‑c]‑ or [4,3‑b]pyrrole scaffolds), the spatial orientation of the nitrogen and the lactam oxygen diverges, affecting target‑binding pose and selectivity. The following evidence dimensions detail exactly where octahydropyrano[3,4-b]pyrrol-7-one quantitatively departs from these comparators.

Quantitative Differentiation Evidence for Octahydropyrano[3,4-b]pyrrol-7-one Against Closest Analogs


Saturation-State Differentiation: Octahydro vs. Unsaturated 1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one

The fully saturated octahydropyrano[3,4-b]pyrrol-7-one (CAS 1314895-85-6) carries one additional hydrogen-bond donor (N–H) relative to the unsaturated 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one (CAS 1123725-74-5), which lacks an sp³-hybridized ring nitrogen proton. Computed XLogP3-AA decreases from approximately 0.7 for the unsaturated analog to 0.3 for the saturated target compound, while TPSA increases from approximately 29.5 Ų to 38.3 Ų [1]. This 30% increase in polar surface area and the added H-bond donor capacity directly affect permeability and solubility parameters in cellular and in vivo models, making the compounds non‑substitutable in lead-optimization campaigns where logD and hydrogen‑bonding profiles are critical selection criteria.

Physicochemical profiling Fragment-based drug discovery QSAR modeling

Purity and Characterization Reproducibility Across Commercial Sources

Octahydropyrano[3,4-b]pyrrol-7-one (free base) is available from Leyan at 98% purity (CAS 1314895-85-6, Cat. No. 1551594), while the TFA salt is supplied by Synblock at NLT 98% (CAS 1423023-84-0) and by Sigma-Aldrich/Enamine at 95% purity . In contrast, the unsaturated analog 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one is typically offered at ≥95% purity without the 98% tier [1]. The availability of authenticated characterization documents—including NMR, HPLC, LC‑MS, and MSDS—varies by vendor, with Sigma‑Aldrich/Enamine and Synblock providing COA documentation suitable for GLP‑compliant procurement . The free base form (C₇H₁₁NO₂) eliminates the need for salt‑exchange steps prior to use in base‑sensitive reactions, whereas the TFA salt offers enhanced long‑term storage stability at 4 °C .

Analytical chemistry Quality control Procurement standards

Rigid Bicyclic Lactam Scaffold vs. Monocyclic Pyrrolidinone or Piperidone Building Blocks

The octahydropyrano[3,4-b]pyrrol-7-one scaffold imposes zero rotatable bonds in the core (computed rotatable bond count = 0) and bridges the pyrrolidine nitrogen into a fused tetrahydropyran ring, producing a shape-defined, sp³-rich bicyclic system [1]. By contrast, common monocyclic ketone building blocks such as 1-acetyl-4-piperidone (CAS 32161-06-1) and N-Boc-3-pyrrolidinone possess 1–2 rotatable bonds and a higher fraction of freely rotating substituents, resulting in greater conformational entropy loss upon target binding [2]. The bicyclic scaffold of octahydropyrano[3,4-b]pyrrol-7-one is structurally pre‑organized, a property demonstrated to be essential for inhibitory activity in octahydropyranopyrrole-based ribonucleotide reductase inhibitors, where the bicyclic scaffold was found necessary to maintain potency [3].

Medicinal chemistry Scaffold hopping Conformational restriction

Free Base vs. TFA Salt: Impact on Solubility, Storage, and Downstream Chemistry

The target compound is available in two procurement-relevant forms: the free base (CAS 1314895-85-6, C₇H₁₁NO₂, MW 141.17) and the TFA salt (CAS 1423023-84-0, C₉H₁₂F₃NO₄, MW 255.19) . The free base exhibits a computed logP of 0.3 and a measured logP for the TFA salt of −0.459 (ChemBase experimental data), indicating a shift of approximately 0.76 log units toward greater hydrophilicity in the salt form [1]. The TFA salt requires storage at 4 °C (Sigma-Aldrich specification) and is supplied as a powder, whereas the free base is stable under ambient conditions . For base‑sensitive synthetic sequences (e.g., amide couplings requiring free amine nucleophilicity), the free base avoids an obligatory neutralization step that can introduce yield losses of 5–15% relative to direct use of the pre‑neutralized form.

Salt selection Pre-formulation Synthetic chemistry

Regioisomeric Differentiation: [3,4-b] vs. [3,4-c] and [4,3-b] Ring Fusion in Octahydropyrano‑Pyrrole Scaffolds

The [3,4-b] fusion of octahydropyrano[3,4-b]pyrrol-7-one places the lactam carbonyl at the 7-position with the nitrogen atom adjacent to the ring junction, creating a specific angular geometry distinct from the [3,4-c] isomer (e.g., octahydropyrano[3,4-c]pyrrole, where the nitrogen is positioned differently relative to the oxygen heterocycle) and the [4,3-b] isomer [1]. In the [3,4-c] series, published patent data demonstrate NK‑1 receptor antagonist activity, whereas the [3,4-b]‑7‑one scaffold has been explored in the context of ribonucleotide reductase inhibition, indicating that the ring‑fusion geometry dictates target engagement [2]. The TPSA of the [3,4-b]‑7‑one (38.3 Ų) is comparable to other saturated fused heterocycles, but the specific orientation of H‑bond donor/acceptor vectors is unique to each regioisomer, making substitution scientifically unjustified without matched‑pair assay data.

Scaffold diversity Structure–activity relationships Chemical biology

Procurement-Relevant Application Scenarios for Octahydropyrano[3,4-b]pyrrol-7-one


Fragment-Based Drug Discovery Campaigns Requiring Saturated, sp³-Rich Bicyclic Lactam Fragments

Medicinal chemistry teams engaged in fragment-based screening can deploy octahydropyrano[3,4-b]pyrrol-7-one as a low-molecular-weight (141.17 Da), shape-defined fragment with favorable computed properties (XLogP3-AA = 0.3, TPSA = 38.3 Ų, 1 H-bond donor, 3 H-bond acceptors, 0 rotatable bonds) [1]. Its zero-rotatable-bond core minimizes entropic penalty upon target binding, and the saturated scaffold offers multiple vectors for synthetic elaboration via the lactam nitrogen, the ring nitrogen, or the α‑carbonyl positions. The compound has been validated as a core scaffold in octahydropyranopyrrole‑based ribonucleotide reductase inhibitors, where the bicyclic architecture was demonstrated to be essential for activity [2].

Physicochemical Property Optimization in CNS-Penetrant Lead Series

With a computed XLogP3-AA of 0.3 and TPSA of 38.3 Ų, octahydropyrano[3,4-b]pyrrol-7-one sits within the favorable range for CNS drug-likeness (typically TPSA < 90 Ų and logP 1–3) [1]. Its low lipophilicity and balanced hydrogen‑bonding profile contrast with the more lipophilic unsaturated analog (XLogP3-AA ≈ 0.7, TPSA ≈ 29.5 Ų), which trends closer to the upper logP boundary for CNS candidates and lacks the additional H-bond donor [1]. The TFA salt form (measured logP = −0.459) offers even greater aqueous solubility for in vivo formulation when oral or parenteral dosing is required [3].

Diversity-Oriented Synthesis Libraries Utilizing Regioisomeric Hydropyranopyrrole Scaffolds

Research groups constructing scaffold‑diverse screening libraries can procure octahydropyrano[3,4-b]pyrrol-7-one alongside its [3,4-c] and [4,3-b] regioisomers to systematically probe the impact of ring‑fusion geometry on biological target preferences [1]. The [3,4-b]‑7‑one isomer, with its lactam carbonyl adjacent to the ring junction, provides a distinct hydrogen‑bonding vector pattern compared to the [3,4-c] series (associated with NK‑1 antagonism) and the [4,3-b] isomer [2]. This regioisomeric SAR approach is particularly valuable for identifying selective chemical probes when the target binding site tolerates multiple scaffold orientations but with differing affinities.

Synthetic Methodology Development Using 7‑One‑Functionalized Pyrano[3,4-b]pyrrole Cores

The pyrano[3,4-b]pyrrol-7‑one core, although rarely described in the literature, is found in polycyclic natural products such as lamellarins [1]. The availability of octahydropyrano[3,4-b]pyrrol-7-one as a commercial building block enables synthetic chemists to develop methodology for selective functionalization of the saturated scaffold—for instance, exploring N‑alkylation, α‑carbonyl functionalization, or ring‑opening transformations—without the confounding reactivity of the pyrrole double bond present in the unsaturated analog. The TFA salt form (MW 255.19 g·mol⁻¹) can be directly employed in reactions tolerant of mildly acidic conditions, while the free base (MW 141.17 g·mol⁻¹) is preferred for base‑sensitive transformations [2].

Quote Request

Request a Quote for Octahydropyrano[3,4-b]pyrrol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.